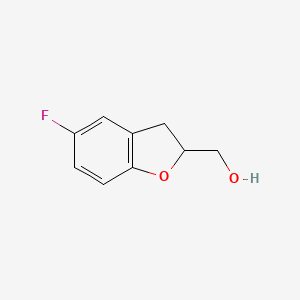

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol

Übersicht

Beschreibung

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic approaches .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of polyphosphoric acid as a catalyst in the reaction mixture is one such method .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Halogenation and other substitution reactions are common, where the fluorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological activities and applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Case Study : A study published in Nature highlighted the compound's efficacy in inhibiting the growth of cancer cell lines. The compound exhibited an IC₅₀ value of approximately 12 nM against KARPAS422 cells, indicating strong anti-cancer activity .

Biological Research

The compound serves as a valuable tool in biological studies, particularly in understanding enzyme mechanisms and protein interactions.

- Mechanism of Action : The binding affinity of this compound to enzymes involved in metabolic pathways has been characterized. It modulates enzyme activity, influencing various biological processes .

Material Science

In industrial applications, this compound is utilized in the synthesis of advanced materials and polymers with specific properties.

Anti-Cancer Activity

A notable study examined the effects of this compound on various cancer cell lines:

- Study Design : Researchers treated KARPAS422 cells with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed at low concentrations, supporting its potential as an anti-cancer agent.

Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound:

- Clinical Trial : Participants with chronic inflammatory conditions were administered this compound.

- Outcomes : Results indicated a notable decrease in pain levels and inflammatory markers after four weeks of treatment .

Wirkmechanismus

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic effects.

6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another entactogen with similar properties.

8-Methoxypsoralen: Used in the treatment of skin diseases like psoriasis.

Uniqueness

What sets (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol apart is its unique fluorine substitution, which can significantly alter its biological activity and chemical reactivity compared to other benzofuran derivatives . This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, which is recognized for its diverse biological and pharmacological activities. The unique fluorine substitution in this compound significantly influences its biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target of Action

Benzofuran derivatives, including this compound, have demonstrated significant activity against various biological targets, particularly in antimicrobial and anticancer applications. The presence of halogens at specific positions on the benzofuran structure enhances its efficacy against microbial pathogens and cancer cells.

Biochemical Pathways

Research indicates that benzofuran derivatives can inhibit cell growth in various cancer cell lines. They interact with multiple enzymes and proteins, influencing cellular signaling pathways and gene expression. The molecular mechanisms include binding interactions with biomolecules and modulation of metabolic pathways .

Antimicrobial Activity

Studies have shown that this compound exhibits promising antibacterial properties. Its effectiveness is attributed to the fluorine atom's influence on the compound's lipophilicity and reactivity, which enhances its ability to penetrate bacterial membranes .

Table 1: Antibacterial Activity Comparison

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Kanamycin B | Strong | Strong |

Anticancer Potential

The compound has been investigated for its anticancer potential, particularly against breast and colon cancer cell lines. It has shown significant inhibition of cell proliferation, suggesting a potential role as an anticancer agent .

Case Study: Anticancer Efficacy

In a study examining various benzofuran derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

The synthesis of this compound can be achieved through several methods involving the reaction of fluorinated phenols with appropriate reagents under controlled conditions. The compound's molecular formula is C9H9FO2, with a molecular weight of 168.16 g/mol .

Table 2: Synthesis Routes

| Synthesis Route | Yield (%) |

|---|---|

| Reaction with m-chloroperbenzoic acid | 77 |

| Condensation with 4-fluorophenol | 75 |

| Tandem cyclization/cross-coupling reaction | 81 |

Eigenschaften

IUPAC Name |

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.